molecular formula C14H20N6O2S B3019386 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide CAS No. 1207023-69-5

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide

Cat. No. B3019386
CAS RN: 1207023-69-5
M. Wt: 336.41
InChI Key: SSPKVVLXUQIJQA-UHFFFAOYSA-N
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Description

“N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide” is a complex organic compound that contains several functional groups, including a pyrimidine ring, a pyridine ring, a sulfonamide group, and a dimethylamino group . These functional groups suggest that this compound could have a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfonamide group could make it more soluble in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Antifungal Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide: derivatives have been investigated for their antifungal potential. Researchers synthesized a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides. These compounds were evaluated against strains of Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis. Notably, many of these derivatives exhibited greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

Mode of Binding to Candida albicans Lanosterol 14α-Demethylase

A docking study was performed on the most active compounds (specifically compounds 26, 34, and 35). The results shed light on their potential mode of binding to Candida albicans lanosterol 14α-demethylase, a key enzyme involved in ergosterol biosynthesis. Understanding this interaction could guide further drug development efforts .

In Vitro Cytotoxicity Evaluation

Selected derivatives were also evaluated for in vitro cytotoxicity using the NCI-60 cell line panel. This assessment provides insights into their safety profile and potential use as antifungal agents .

Other Biological Activities

While antifungal activity is a prominent focus, it’s worth noting that sulfonamides, including pyridine-3-sulfonamides, exhibit diverse biological properties. These include antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activities . However, specific data on the anticancer properties of this compound remain to be explored.

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, if it’s an enzyme inhibitor, it would work by binding to the active site of the enzyme and preventing it from catalyzing its reaction .

Future Directions

Future research on this compound could involve studying its biological activity, determining its mechanism of action, and optimizing its synthesis process. It could also involve investigating its physical and chemical properties, and assessing its safety and potential uses .

properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-11-9-13(20(2)3)19-14(18-11)16-7-8-17-23(21,22)12-5-4-6-15-10-12/h4-6,9-10,17H,7-8H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPKVVLXUQIJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CN=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide

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